![molecular formula C9H9BO4 B2355681 2-(2-Carboxyvinyl)benzeneboronic acid CAS No. 374105-86-9](/img/structure/B2355681.png)
2-(2-Carboxyvinyl)benzeneboronic acid
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Overview
Description
2-(2-Carboxyvinyl)benzeneboronic acid is a chemical compound with the empirical formula C9H9BO4 . It has a molecular weight of 191.98 .
Molecular Structure Analysis
The molecular structure of 2-(2-Carboxyvinyl)benzeneboronic acid is represented by the SMILES string OB(O)c1ccccc1\C=C\C(O)=O . This indicates that the molecule contains a benzene ring with a boronic acid group and a carboxyvinyl group attached .Physical And Chemical Properties Analysis
2-(2-Carboxyvinyl)benzeneboronic acid is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not well documented in the available literature.Scientific Research Applications
Affinity Chromatography and Biomolecule Purification
2-(2-Carboxyvinyl)benzeneboronic acid, a type of arylboronic acid, has significant applications in affinity chromatography. These acids, when attached to solid matrices, are useful for diol-specific chromatography of biomolecules and affinity purification of enzymes. Arylboronic acids with ionization constants near neutrality, such as 4-(N-methyl) carboxamido-benzeneboronic acid, have been synthesized for these purposes, demonstrating great potential in the field of biochemical separations and purifications (Soundararajan, Badawi, Kohlrust & Hageman, 1989).
Catalysis in Organic Synthesis
The compound is also relevant in organic synthesis, especially in catalyzing condensation reactions. For example, benzeneboronic acids bearing electron-withdrawing groups like 2-(2-Carboxyvinyl)benzeneboronic acid are effective catalysts in amide and ester condensation reactions. These acids have been used to catalyze the amide condensation between carboxylic acids and amines and the esterification of α-hydroxycarboxylic acids in alcohol solvents, contributing significantly to synthetic chemistry (Maki, Ishihara & Yamamoto, 2007).
Analytical Chemistry Applications
In analytical chemistry, electron-capturing boronic acids, such as 2-(2-Carboxyvinyl)benzeneboronic acid, are used for the selective analysis of bifunctional compounds. These acids are valuable in establishing criteria for selecting reagents for specific analytical problems, owing to their range of application, relative volatility, and sensitivity (Poole, Singhawangcha & Zlatkis, 1979).
Polymer Synthesis
This compound also plays a role in the synthesis of polymers. For instance, unsaturated polyamides and polyesters have been prepared from reactions involving 2-(2-Carboxyvinyl)benzeneboronic acid. These polymers, characterized by their thermal stability and solubility behavior, have applications in various industrial fields (Spiliopoulos & Mikroyannidis, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2-Carboxyvinyl)benzeneboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-(2-Carboxyvinyl)benzeneboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2-(2-Carboxyvinyl)benzeneboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The molecular and cellular effects of 2-(2-Carboxyvinyl)benzeneboronic acid’s action are primarily observed in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This contributes to the synthesis of complex organic compounds.
properties
IUPAC Name |
(E)-3-(2-boronophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6,13-14H,(H,11,12)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFDGNUJQALQFL-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=CC(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=CC=C1/C=C/C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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